2-chloro-1H-indene solubility in organic solvents
2-chloro-1H-indene solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-chloro-1H-indene in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development, influencing everything from reaction kinetics to formulation and bioavailability. This guide provides a comprehensive technical overview of the solubility characteristics of 2-chloro-1H-indene, a heterocyclic compound of interest in medicinal chemistry. Due to the scarcity of published quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its physicochemical properties and provides detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents. We will explore theoretical models, from foundational principles to advanced computational methods, and present practical workflows for generating reliable solubility data.
Physicochemical Profile of 2-chloro-1H-indene
Understanding the molecular structure and inherent properties of 2-chloro-1H-indene is the first step in predicting its solubility behavior. The molecule consists of a bicyclic aromatic (indene) core, which is predominantly nonpolar, fused with a five-membered ring containing a single chlorine atom.
The presence of the electronegative chlorine atom introduces a degree of polarity to an otherwise nonpolar hydrocarbon structure. However, the molecule lacks significant hydrogen bond donor or acceptor capabilities. This structural analysis allows us to make initial predictions based on the fundamental principle of "like dissolves like".[1]
Table 1: Computed Physicochemical Properties of 2-chloro-1H-indene
| Property | Value | Source |
| Molecular Formula | C₉H₇Cl | PubChem[2] |
| Molecular Weight | 150.60 g/mol | PubChem[2] |
| XLogP3 (Lipophilicity) | 3.1 | PubChem[2] |
| Topological Polar Surface Area | 0 Ų | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 0 | PubChem[2] |
The high XLogP3 value of 3.1 indicates a significant lipophilic (fat-loving) or nonpolar character, suggesting that 2-chloro-1H-indene will be more soluble in nonpolar organic solvents than in polar, protic solvents like water.
Theoretical Frameworks for Solubility Prediction
While "like dissolves like" provides a useful rule of thumb, more sophisticated models are required for nuanced solvent selection in a research and development setting.
The "Like Dissolves Like" Principle
This principle states that substances with similar intermolecular forces are likely to be soluble in one another.[1]
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Nonpolar Solutes: Dissolve best in nonpolar solvents (e.g., hexane, toluene).
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Polar Aprotic Solutes: Dissolve in solvents of intermediate polarity (e.g., acetone, ethyl acetate).
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Polar Protic Solutes: Dissolve best in polar protic solvents (e.g., ethanol, water).
Based on its structure, 2-chloro-1H-indene is expected to exhibit high solubility in nonpolar and moderately polar aprotic solvents and poor solubility in highly polar protic solvents.
Hansen Solubility Parameters (HSP)
A more powerful predictive tool is the Hansen Solubility Parameter (HSP) system, which deconstructs the total cohesive energy of a substance into three components:
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δD (Dispersion): Energy from van der Waals forces.
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δP (Polar): Energy from dipolar intermolecular forces.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." A solute will generally dissolve in a solvent if the solvent's coordinates lie within a defined "solubility sphere" around the solute's coordinates.[5][6] While the specific HSP values for 2-chloro-1H-indene are not published, Section 3.3 provides a protocol for their experimental determination.
Caption: Conceptual Model of Hansen Solubility Space.
Computational Models (COSMO-RS)
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a quantum chemistry-based method that can predict thermodynamic properties, including solubility, from first principles.[7] It calculates the chemical potential of a solute in a solvent, offering a powerful a priori prediction tool without the need for experimental data.[8] This method is particularly useful in the early stages of drug discovery for screening large numbers of compounds and solvents.[9]
Experimental Protocols for Solubility Determination
The following protocols provide a tiered approach to characterizing the solubility of 2-chloro-1H-indene, from rapid screening to precise quantitative measurement.
Caption: Workflow for Experimental Solubility Assessment.
Protocol: Qualitative Solubility Assessment
This rapid screening method provides a binary "soluble" or "insoluble" result and is useful for quickly assessing a wide range of solvents.[10]
Methodology:
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Preparation: Add approximately 10 mg of 2-chloro-1H-indene to a small, clean test tube.
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Solvent Addition: Add the selected solvent dropwise, up to 1 mL, while agitating the mixture (e.g., using a vortex mixer).
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Observation: Visually inspect the mixture against a contrasting background. The compound is considered "soluble" if no solid particles are visible. It is "sparingly soluble" if some solid remains, and "insoluble" if the bulk of the solid does not dissolve.
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Categorization: Repeat for a panel of solvents representing different polarity classes (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, ethanol, methanol, water).
Protocol: Quantitative Solubility by Gravimetric Analysis
This "excess solid" method determines the equilibrium solubility of the compound at a specific temperature.[11]
Methodology:
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Equilibration: Add an excess amount of 2-chloro-1H-indene to a known volume of solvent in a sealed vial (e.g., 50 mg in 2 mL of solvent).
-
Saturation: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. A stirring plate or orbital shaker is recommended.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter.
-
Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Remove the solvent under a gentle stream of nitrogen or in a vacuum oven until a constant weight of the dried solute is achieved.
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Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume of the supernatant withdrawn.
Solubility (mg/mL) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant
Protocol: Experimental Determination of Hansen Solubility Parameters
This advanced protocol allows for the calculation of the HSP values for 2-chloro-1H-indene, enabling sophisticated solvent selection and blend optimization.
Methodology:
-
Solvent Selection: Select a broad range of 20-30 solvents with known and varied Hansen Parameters (δD, δP, δH).[6]
-
Qualitative Assessment: For each solvent, determine if 2-chloro-1H-indene is soluble or insoluble using the qualitative protocol (3.1). Assign a score of '1' for soluble and '0' for insoluble.
-
Data Analysis: Input the solvent HSPs and the corresponding solubility scores into specialized software (e.g., HSPiP).
-
HSP Calculation: The software calculates the center point (the HSP values for 2-chloro-1H-indene) and the radius of the solubility sphere that best separates the "good" solvents from the "poor" solvents.
Predicted Solubility and Data Summary
Based on the physicochemical properties, the following table summarizes the predicted solubility of 2-chloro-1H-indene. Note: These are qualitative predictions that must be confirmed experimentally using the protocols outlined above.
Table 2: Predicted Qualitative Solubility of 2-chloro-1H-indene in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane, Toluene | High | "Like dissolves like"; matches the nonpolar indene core. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Similar polarity and dispersion forces. |
| Polar Aprotic | Tetrahydrofuran (THF), Ethyl Acetate, Acetone | Moderate to High | Can accommodate the slight polarity from the C-Cl bond. |
| Polar Protic | Ethanol, Methanol | Low to Moderate | Mismatched intermolecular forces; lacks H-bonding capability.[1] |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | Significant mismatch in polarity and H-bonding potential. |
Safety, Handling, and Disposal
As a chlorinated organic compound, 2-chloro-1H-indene requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) is not widely available, precautions for similar chlorinated aromatic compounds should be followed.
-
Handling: Always handle 2-chloro-1H-indene in a well-ventilated chemical fume hood.[12][13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile). Avoid inhalation of vapors and direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.[12][14]
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Disposal: Dispose of waste material and contaminated solvents in accordance with local, state, and federal regulations. Chlorinated organic waste should be collected in a designated, properly labeled waste container.
Conclusion
This guide establishes a robust framework for understanding and determining the solubility of 2-chloro-1H-indene in organic solvents. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and halogenated solvents, with decreasing solubility in more polar and protic media. The provided experimental protocols empower researchers to move beyond these predictions and generate precise, quantitative data essential for applications in synthesis, purification, and formulation. By combining theoretical understanding with rigorous experimental practice, scientists can make informed decisions, accelerating the pace of research and development.
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- Safety Data Sheet for (1-chloroethyl)benzene. Thermo Fisher Scientific.
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- Safety Data Sheet for 1-Chloro-2-methyl-1-propene. Angene Chemical.
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